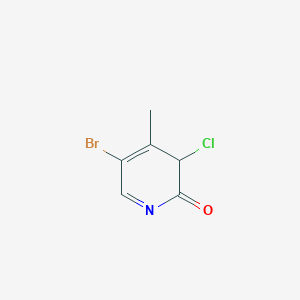
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-4-methyl-3H-pyridin-2-one typically involves the halogenation of 4-methyl-3H-pyridin-2-one. One common method is the bromination and chlorination of the pyridinone ring using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-bromo-3-chloro-4-methyl-3H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-chloro-4-methylpyridine: Similar structure but lacks the pyridinone ring.
3-chloro-4-methyl-5-bromopyridine: Another isomer with different substitution patterns.
4-methyl-3H-pyridin-2-one: Lacks the halogen atoms but shares the pyridinone core.
Uniqueness
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one is unique due to the presence of both bromine and chlorine atoms on the pyridinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H5BrClNO |
|---|---|
Peso molecular |
222.47 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-4-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(10)5(3)8/h2,5H,1H3 |
Clave InChI |
ZGYLXPBZNNAUTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC(=O)C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















